molecular formula C11H10O3S B1355317 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 23045-75-2

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No. B1355317
CAS RN: 23045-75-2
M. Wt: 222.26 g/mol
InChI Key: LMHFVTXBQQYWQO-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 23045-75-2 . It has a molecular weight of 222.26 . The compound is a white solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid involves treating a solution of methyl 3-methyl-6-(methyloxy)-1-benzothiophene-2-carboxylate in methanol with 2M sodium hydroxide . The mixture is stirred at 60°C for 18 hours. The solvent is then evaporated, and the residue is taken up in water. The pH is adjusted to 1 by adding 2M HCl, forming a precipitate .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid . The InChI code is 1S/C11H10O3S/c1-6-8-4-3-7 (14-2)5-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) .


Physical And Chemical Properties Analysis

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a white solid . It has a molecular weight of 222.26 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Decarboxylation and Derivatives Synthesis

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid and its analogs have been studied for their potential in decarboxylation processes. For example, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated using hydrobromic acid, offering better yield and product quality than previous methods. The 5-methoxy analog is stable to decarboxylation under these conditions but undergoes demethylation, leading to further decarboxylation of the resultant phenol (Jackson & Bowlus, 1980).

Synthesis of Isomeric Acids

Research has also focused on the synthesis of isomeric benzo[b]thiophene-2-carboxylic acids with methyl and methoxy groups at different positions. These acids have been used to create disubstituted benzo[b]thiophenes and their methyl esters, expanding the range of potential chemical derivatives (Campaigne & Abe, 1975).

Photocyclization for Synthesis

Another application involves the use of photocyclization of 3-styrylbenzo[b]thiophenes to synthesize monomethylbenzo[b]naphtho[2,1-d]thiophenes, a process that utilizes various methylated benzo[b]thiophene derivatives (Tominaga et al., 1982).

Applications in Pharmacology

In pharmacology, derivatives of 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid have been explored for their potential in developing new drugs. For instance, some derivatives have been shown to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory properties (Boschelli et al., 1995).

Plant Growth Regulation

A derivative of benzo[b]thiophene, specifically 4-methoxybenzo[b]thienyl-3-acetic acid, has been found to significantly enhance plant growth, indicating potential applications in agriculture (Schuetz & Titus, 1967).

Safety and Hazards

The safety data sheet (SDS) for 6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid indicates that it should be handled with care . It is recommended to avoid contact with skin and eyes, and to use in a well-ventilated area .

properties

IUPAC Name

6-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHFVTXBQQYWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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